molecular formula C15H9ClN2O3 B12583761 6-Chloro-3-nitro-4-phenyl-quinolin-2-ol CAS No. 284663-83-8

6-Chloro-3-nitro-4-phenyl-quinolin-2-ol

Cat. No.: B12583761
CAS No.: 284663-83-8
M. Wt: 300.69 g/mol
InChI Key: XLJMQSLOEBFAKA-UHFFFAOYSA-N
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Description

6-Chloro-3-nitro-4-phenyl-quinolin-2-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-nitro-4-phenyl-quinolin-2-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 6-chloro-4-phenylquinolin-2-ol using nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste. The reaction conditions are carefully monitored to maintain product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-nitro-4-phenyl-quinolin-2-ol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), base (sodium hydroxide), solvent (dimethylformamide).

    Oxidation: Potassium permanganate, water as solvent.

Major Products Formed

    Reduction: 6-Chloro-3-amino-4-phenyl-quinolin-2-ol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation: 6-Chloro-3-nitro-4-phenyl-quinolin-2-one.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-nitro-4-phenyl-quinolin-2-ol involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the compound may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-phenylquinolin-2-ol: Lacks the nitro group, which may result in different biological activities.

    3-Nitro-4-phenylquinolin-2-ol: Lacks the chloro group, which can affect its reactivity and interaction with biological targets.

    6-Chloro-3-nitroquinolin-2-ol: Lacks the phenyl group, which may influence its solubility and pharmacokinetic properties.

Uniqueness

6-Chloro-3-nitro-4-phenyl-quinolin-2-ol is unique due to the presence of both the chloro and nitro groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups in the quinoline scaffold enhances its versatility for various applications in medicinal chemistry and industrial processes.

Properties

CAS No.

284663-83-8

Molecular Formula

C15H9ClN2O3

Molecular Weight

300.69 g/mol

IUPAC Name

6-chloro-3-nitro-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C15H9ClN2O3/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(18(20)21)15(19)17-12/h1-8H,(H,17,19)

InChI Key

XLJMQSLOEBFAKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)[N+](=O)[O-]

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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